molecular formula C8H9N3O B1331516 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine CAS No. 5117-94-2

5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

Cat. No. B1331516
CAS RN: 5117-94-2
M. Wt: 163.18 g/mol
InChI Key: BCCQRVLPINNELE-UHFFFAOYSA-N
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Description

The compound 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic molecule that is part of a broader class of compounds with potential biological activities. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be extrapolated to understand the characteristics of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions with the formation of intermediates. For instance, the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines involves the conversion of 3,5-dibromopyridine into an intermediate, followed by formylation and palladium-catalyzed Suzuki-Miyaura cross-coupling . Similarly, the synthesis of pyrimido[4,5-d]pyrimidine derivatives from aminouracil with heterocumulenes is performed under thermal conditions . These methods suggest that the synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine could also involve such complex reactions, possibly starting from a brominated pyridine derivative and proceeding through cyclization and cross-coupling steps.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine is often characterized by the presence of multiple rings and substituents that influence their chemical behavior and biological activity. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via hydrogen bonds and are packed into layers by π-stacking interactions . This suggests that 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine could also exhibit specific molecular interactions in the solid state, which could be relevant for its physical properties and potential applications.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives is influenced by their functional groups and the electronic nature of the substituents. The formation of highly substituted pyrimidines often involves cyclization reactions and the formation of intermediates . The reactivity of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine could be explored in the context of nucleophilic substitutions, cross-coupling reactions, or cyclization processes, similar to those described in the papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure and substituents. For example, the presence of dimethyl groups in the structure of 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine could affect its lipophilicity, solubility, and potential for forming hydrogen bonds. The papers discuss various properties such as tautomeric forms, hydrogen-bonding interactions, and crystal packing , which are important for understanding the behavior of such compounds under different conditions.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • A study by Kumar, Drabu, and Shalini (2017) in the Arabian Journal of Chemistry discussed the synthesis of compounds similar to 5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine and their potential anti-inflammatory activity. This study suggests a method for creating derivatives of pyrimidine with possible therapeutic applications (Kumar, Drabu, & Shalini, 2017).

Heterocyclic Compound Synthesis

  • Hilmy (2002) in Afinidad explored the synthesis of pyrrolo[2,3-d]pyrimidine-4-amines, demonstrating the versatility of this class of compounds in creating new chemical entities (Hilmy, 2002).

Catalytic Synthesis

  • Khashi, Davoodnia, and Chamani (2014) in Phosphorus, Sulfur, and Silicon and the Related Elements described a DMAP-catalyzed method for synthesizing derivatives of pyrrolo[2,3-d]pyrimidine. This highlights the compound's role in facilitating chemical reactions (Khashi, Davoodnia, & Chamani, 2014).

Biological Activity Exploration

  • Research by Deohate and Palaspagar (2020) in the Indian Journal of Chemistry -Section B investigated the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics, demonstrating the biological applications of these compounds (Deohate & Palaspagar, 2020).

Microtubule Targeting Agents

  • Xiang et al. (2020) in Bioorganic & Medicinal Chemistry studied the antiproliferative activities of cyclopenta[d]pyrimidine compounds. This research suggests the potential use of these compounds in developing cancer therapeutics (Xiang et al., 2020).

Substituted Pyrimidones Synthesis

  • A study by Hamama, Ismail, Al-Saman, and Zoorob (2012) in the Journal of Advanced Research demonstrated the synthesis of pyrimido[4,5-d]pyrimidones, illustrating the chemical versatility of pyrimidine derivatives (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Antifungal Applications

  • Jafar, Abdul Mahdi, Hadwan, and AlameriAmeer (2017) in the Journal of Young Pharmacists explored the antifungal effects of certain pyrimidin-2-amine derivatives, indicating the potential of these compounds in developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

properties

IUPAC Name

5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-5(2)12-8-6(4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCQRVLPINNELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC=NC(=C12)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302743
Record name 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine

CAS RN

5117-94-2
Record name 5117-94-2
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Record name 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dimethylfuro[2,3-d]pyrimidin-4-amine
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